N-(2-bromobenzyl)-2-fluorobenzamide
Description
N-(2-bromobenzyl)-2-fluorobenzamide is a halogenated benzamide derivative characterized by a bromine atom at the 2-position of the benzyl group and a fluorine atom at the 2-position of the benzamide ring. Its molecular formula is C₁₄H₁₀BrFNO, with a molecular weight of 314.14 g/mol. The bromine and fluorine substituents enhance its reactivity and binding affinity to biological targets, such as enzymes or receptors, making it a candidate for drug discovery .
Properties
IUPAC Name |
N-[(2-bromophenyl)methyl]-2-fluorobenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11BrFNO/c15-12-7-3-1-5-10(12)9-17-14(18)11-6-2-4-8-13(11)16/h1-8H,9H2,(H,17,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXYKONFIJGRWND-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CNC(=O)C2=CC=CC=C2F)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11BrFNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-bromobenzyl)-2-fluorobenzamide typically involves the reaction of 2-fluorobenzoic acid with 2-bromobenzylamine. The reaction is carried out under conditions that facilitate the formation of the amide bond. Common reagents used in this synthesis include coupling agents such as N,N’-dicyclohexylcarbodiimide (DCC) and catalysts like 4-dimethylaminopyridine (DMAP). The reaction is usually performed in an organic solvent such as dichloromethane or tetrahydrofuran at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-(2-bromobenzyl)-2-fluorobenzamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the benzyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and various amines. These reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation and Reduction: Oxidizing agents such as potassium permanganate or reducing agents like lithium aluminum hydride can be used.
Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be achieved with sodium hydroxide.
Major Products Formed
Substitution Reactions: Products include substituted benzyl derivatives with different functional groups.
Oxidation and Reduction: Products vary depending on the specific reaction but may include alcohols, aldehydes, or ketones.
Hydrolysis: The major products are 2-fluorobenzoic acid and 2-bromobenzylamine.
Scientific Research Applications
N-(2-bromobenzyl)-2-fluorobenzamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-(2-bromobenzyl)-2-fluorobenzamide involves its interaction with specific molecular targets. The bromobenzyl group can facilitate binding to certain enzymes or receptors, while the fluorobenzamide moiety may enhance the compound’s stability and bioavailability. The exact pathways and targets depend on the specific application and are the subject of ongoing research.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below compares N-(2-bromobenzyl)-2-fluorobenzamide with structurally related benzamide derivatives:
| Compound Name | Molecular Formula | Substituents/Functional Groups | Unique Features |
|---|---|---|---|
| This compound (Target) | C₁₄H₁₀BrFNO | - 2-Bromobenzyl - 2-Fluorobenzamide |
Bromine enhances lipophilicity; fluorine increases electronegativity . |
| 2-Bromo-3-fluoro-N-methylbenzamide | C₈H₇BrFNO | - Bromine (2-position) - Fluorine (3-position) - Methylamide |
Positional isomerism alters steric effects and receptor binding . |
| N-(3-acetylphenyl)-2-chlorobenzamide | C₁₅H₁₂ClNO₂ | - Chlorine (2-position) - Acetylphenyl group |
Chlorine increases metabolic stability; acetyl group modifies solubility . |
| N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-2-fluorobenzamide | C₂₂H₁₈FN₃O₂ | - Oxadiazole ring - 2,5-Dimethylphenyl |
Oxadiazole enhances π-π stacking; dimethyl groups improve bioavailability . |
| N-[(2-chlorophenyl)methyl]-N-[(furan-2-yl)methyl]-4-methoxybenzamide | C₂₀H₁₇ClN₂O₃ | - Chlorophenyl - Furan-methyl - Methoxybenzamide |
Furan ring introduces heterocyclic interactions; methoxy group affects polarity . |
Physicochemical Properties
- Lipophilicity: Bromine and fluorine increase logP values compared to non-halogenated analogs, improving blood-brain barrier penetration .
- Solubility : The target compound’s solubility in polar solvents is reduced compared to methoxy- or oxadiazole-containing derivatives .
- Stability : Halogenated benzamides generally exhibit higher thermal and metabolic stability, as seen in related compounds like 2-Bromo-3-fluoro-N-methylbenzamide .
Q & A
Q. What are the standard synthetic routes for N-(2-bromobenzyl)-2-fluorobenzamide, and what key reaction parameters influence yield?
The synthesis typically involves multi-step reactions, including amide bond formation and halogenation. A common approach is the coupling of 2-bromobenzylamine with 2-fluorobenzoic acid derivatives using coupling agents like EDCI/HOBt in anhydrous dichloromethane or DMF . Key parameters affecting yield include:
- Temperature : Reactions often proceed at 0–25°C to minimize side reactions.
- Solvent choice : Polar aprotic solvents (e.g., DMF) enhance reactivity but may require rigorous drying.
- Catalyst : Use of triethylamine (TEA) or DMAP improves amidation efficiency .
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) is critical for isolating the product in >90% purity .
Q. Which spectroscopic techniques are essential for characterizing this compound?
Core techniques include:
- ¹H/¹³C NMR : To confirm the presence of the bromobenzyl group (δ 4.5–5.0 ppm for –CH₂–) and fluorobenzamide aromatic protons (δ 7.2–8.1 ppm) .
- FT-IR : Amide C=O stretch (~1650 cm⁻¹) and C–Br vibration (~600 cm⁻¹) .
- Mass spectrometry (HRMS) : To verify molecular ion peaks (e.g., [M+H]⁺ at m/z 336.02) .
Q. How is crystallographic data obtained for structural validation of this compound?
Single-crystal X-ray diffraction (SXRD) using SHELX software (e.g., SHELXL for refinement) is the gold standard . Key steps:
- Crystal growth via slow evaporation in ethanol or DMSO.
- Data collection at 150 K to reduce thermal motion artifacts.
- Refinement parameters: R₁ < 0.05 for high-resolution data (<1.0 Å) .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield in multi-step syntheses?
Advanced optimization involves:
- DoE (Design of Experiments) : Screening variables (temperature, solvent, catalyst ratio) to identify critical factors .
- Microwave-assisted synthesis : Reduces reaction time (e.g., amidation completed in 15 minutes vs. 12 hours conventionally) .
- Flow chemistry : Enables precise control of exothermic halogenation steps, improving safety and scalability .
Q. How can contradictory biological activity data (e.g., IC₅₀ variations) be resolved across assays?
Methodological approaches include:
- Standardized assay protocols : Use identical cell lines (e.g., MCF-7 for anticancer studies) and incubation times (48–72 hours) .
- Dose-response validation : Replicate IC₅₀ measurements with triplicate technical replicates to minimize variability .
- Target specificity profiling : Screen against off-target kinases or receptors using SPR (surface plasmon resonance) to confirm selectivity .
Q. What computational strategies predict structure-activity relationships (SAR) for this compound derivatives?
- Molecular docking (AutoDock Vina) : Models interactions with target proteins (e.g., PARP-1 or EGFR kinases) to prioritize derivatives with optimal binding affinities (ΔG < −8 kcal/mol) .
- QSAR modeling : Utilizes descriptors like logP, polar surface area, and H-bond donors to correlate chemical features with activity .
- MD simulations : Assess stability of ligand-protein complexes over 100-ns trajectories to validate binding modes .
Key Methodological Recommendations
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
